molecular formula C11H10ClFN2O2 B2712421 4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride CAS No. 2253629-54-6

4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride

Cat. No.: B2712421
CAS No.: 2253629-54-6
M. Wt: 256.66
InChI Key: NNKVQBQSZXSUSN-UHFFFAOYSA-N
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Description

4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride is a compound that features a benzoic acid moiety substituted with a fluoro group and an imidazole ring. The presence of the imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms, imparts unique chemical and biological properties to the compound .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The fluoro group can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride is unique due to the combination of the fluoro group and the imidazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry .

Properties

IUPAC Name

4-fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2.ClH/c1-14-6-13-5-10(14)9-4-7(12)2-3-8(9)11(15)16;/h2-6H,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKVQBQSZXSUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=C(C=CC(=C2)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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